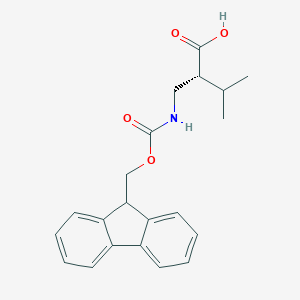
(R)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid, commonly known as 3-Methylbutanoic acid, is an important organic compound used in a variety of scientific research applications. It is a carboxylic acid with a molecular formula of C11H14O3. It is a colorless, crystalline solid with a melting point of 106-107°C. 3-Methylbutanoic acid is widely used in the synthesis of organic compounds, as a reagent in organic synthesis, and as a catalyst in organic reactions. It is also used in the production of pharmaceuticals, pesticides, and other chemicals.
Wissenschaftliche Forschungsanwendungen
Fmoc-Schutz von Aminen und Aminosäuren
Fmoc-®-2-(Aminomethyl)-3-methylbutansäure wird beim Fmoc-Schutz einer Vielzahl von aliphatischen und aromatischen Aminen, Aminosäuren, Aminoalkoholen und Aminophenolen verwendet . Dieser Prozess ist umweltfreundlich und kann in wässrigen Medien unter milden und katalysierungsfreien Bedingungen durchgeführt werden . Die Reaktion ist chemoselektiv in Gegenwart von ambidenten Nukleophilen .
Herstellung funktionaler Materialien
Fmoc-modifizierte Aminosäuren und kurze Peptide, darunter Fmoc-®-2-(Aminomethyl)-3-methylbutansäure, werden als einfache, bio-inspirierte Bausteine für die Herstellung funktionaler Materialien verwendet . Die inhärente Hydrophobie und Aromatizität der Fmoc-Gruppe fördern die Assoziation von Bausteinen .
Pharmazeutische Zwischenprodukte
Fmoc-®-2-(Aminomethyl)-3-methylbutansäure wird als pharmazeutisches Zwischenprodukt verwendet . Pharmazeutische Zwischenprodukte sind entscheidende Bestandteile bei der Herstellung von Arzneimitteln und dienen als Bausteine bei der Synthese von pharmazeutischen Wirkstoffen.
Antibakterielle Aktivität
Fmoc-modifizierte Aminosäuren wie Fmoc-Phenylalanin haben eine antibakterielle Aktivität gegen eine Vielzahl von grampositiven Bakterien gezeigt . Obwohl dies nicht direkt mit Fmoc-®-2-(Aminomethyl)-3-methylbutansäure zusammenhängt, zeigt diese Anwendung das Potenzial von Fmoc-modifizierten Aminosäuren im Bereich der antibakteriellen Forschung.
Selbstassemblierungsmerkmale
Fmoc-modifizierte Aminosäuren und kurze Peptide besitzen herausragende Selbstassemblierungsmerkmale . Diese Eigenschaften zeigen ein deutliches Potenzial für Anwendungen aufgrund der inhärenten Hydrophobie und Aromatizität der Fmoc-Gruppe, die die Assoziation von Bausteinen fördern kann .
Bio-Templating
Die Selbstassemblierungsmerkmale von Fmoc-modifizierten Aminosäuren und kurzen Peptiden machen sie auch für Bio-Templating geeignet <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .
Wirkmechanismus
Target of Action
Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid is a derivative of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used for the protection of amines and amino acids . The primary targets of this compound are aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols .
Mode of Action
The Fmoc group provides protection to amines and amino acids during peptide synthesis . The compound interacts with its targets by forming a protective layer around them, preventing unwanted reactions . This process is chemoselective, meaning it selectively reacts with certain functional groups in the presence of other functional groups .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathways involved in peptide synthesis . It promotes the association of building blocks, leading to the formation of peptides . The removal of the Fmoc group at the end of the synthesis process allows the peptides to function as intended .
Pharmacokinetics
The pharmacokinetics of Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid are largely dependent on the properties of the Fmoc group. The inherent hydrophobicity and aromaticity of the Fmoc moiety can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties . .
Result of Action
The primary result of the action of Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid is the successful synthesis of peptides . By protecting amines and amino acids during synthesis, the compound ensures the correct assembly of peptides . Additionally, Fmoc amino acids can be effective low molecular weight hydrogelators, influencing the type of gel formed .
Action Environment
The action of Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid can be influenced by environmental factors. For instance, the compound has been reported to perform well in aqueous media under mild and catalyst-free conditions . The final pH of the system can also affect the type of gel formed by Fmoc amino acids .
Eigenschaften
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)18(20(23)24)11-22-21(25)26-12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHQNPPGMKCPTP-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471539 |
Source


|
| Record name | (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501331-02-8 |
Source


|
| Record name | (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
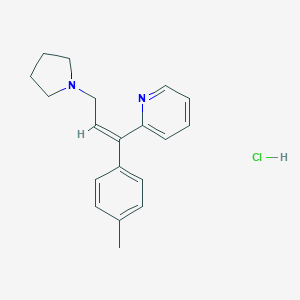



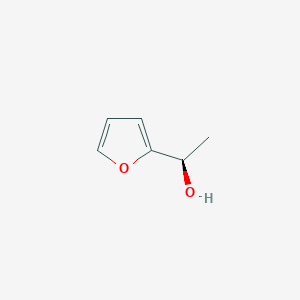

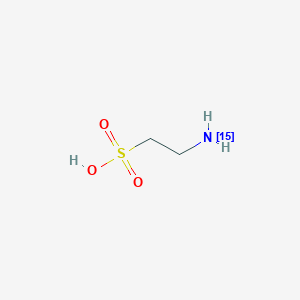
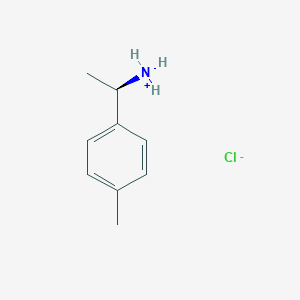

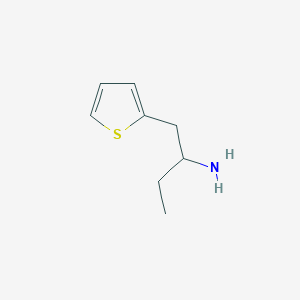



![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)
